molecular formula C13H19NO4S B2941110 2-(3,4-Dimethylbenzenesulfonamido)-3-methylbutanoic acid CAS No. 1009235-36-2

2-(3,4-Dimethylbenzenesulfonamido)-3-methylbutanoic acid

Cat. No.: B2941110
CAS No.: 1009235-36-2
M. Wt: 285.36
InChI Key: VCLPOYKTLXKPGE-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylbenzenesulfonamido)-3-methylbutanoic acid is a sulfonamide derivative featuring a 3,4-dimethyl-substituted benzene ring linked via a sulfonamido group to a 3-methylbutanoic acid backbone.

Properties

IUPAC Name

2-[(3,4-dimethylphenyl)sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-8(2)12(13(15)16)14-19(17,18)11-6-5-9(3)10(4)7-11/h5-8,12,14H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLPOYKTLXKPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylbenzenesulfonamido)-3-methylbutanoic acid typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-methylbutanoic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylbenzenesulfonamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dimethylbenzenesulfonamido)-3-methylbutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylbenzenesulfonamido)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s structure allows it to interact with cell membranes, potentially disrupting cellular processes.

Comparison with Similar Compounds

Structural Analogs in Sulfonamide Derivatives

(2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid
  • Structure : Differs in the substitution pattern of the benzene ring (4-methyl vs. 3,4-dimethyl).
  • Molecular Formula: C₁₂H₁₇NO₄S (molar mass: 271.33 g/mol) .
  • Key Differences :
    • The absence of a 3-methyl group on the benzene ring reduces steric hindrance and alters electronic properties.
    • Likely lower lipophilicity compared to the 3,4-dimethyl analog due to fewer hydrophobic substituents.
2-(Diethylamino)-3-methylbutanoic Acid Hydrobromide
  • Structure: Replaces the sulfonamido group with a diethylamino moiety .
  • Molecular Formula: C₉H₂₀BrNO₂ (molar mass: 262.18 g/mol).
  • Key Differences: The amino group imparts basicity, contrasting with the weakly acidic sulfonamido group. Enhanced solubility in acidic conditions due to protonation of the amine.
Perfluorooctane Sulfonamido Derivatives (PFAS)
  • Examples: Et-PFOSA-AcOH (C₁₀H₆F₁₇NO₃S) and Me-PFOSA-AcOH (C₉H₄F₁₇NO₃S) .
  • Key Differences :
    • Fluorinated carbon chains confer extreme chemical stability and environmental persistence.
    • Sulfonamido groups in PFAS are attached to perfluorinated alkyl chains, unlike the aromatic substitution in the target compound.

Functional Group and Property Analysis

Compound Key Functional Groups Molecular Weight (g/mol) Acidity (pKa) Applications
2-(3,4-Dimethylbenzenesulfonamido)-3-methylbutanoic acid Sulfonamido, carboxylic acid ~285.36* Carboxylic acid: ~2-4; Sulfonamido: ~8-10* Pharmaceuticals (hypothetical)
(2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid Sulfonamido, carboxylic acid 271.33 Similar to above* Enzyme inhibition studies
2-(Diethylamino)-3-methylbutanoic acid hydrobromide Amino, carboxylic acid 262.18 Amino: ~10-11; Carboxylic acid: ~2-4 Potential ion channel modulation
Et-PFOSA-AcOH (PFAS) Perfluorinated sulfonamido, carboxylic acid 599.18* Carboxylic acid: ~1-2* Surfactants, firefighting foams

*Estimated based on structural analogs.

Biological Activity

  • Molecular Formula : C12H17N1O2S
  • Molecular Weight : 241.34 g/mol

Sulfonamides, including the target compound, typically exert their effects by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis and ultimately leads to bacterial cell death.

Biological Activity Overview

Research into the biological activity of 2-(3,4-Dimethylbenzenesulfonamido)-3-methylbutanoic acid indicates potential applications in various fields:

  • Antimicrobial Activity : As a sulfonamide derivative, it is hypothesized to possess antibacterial properties. In vitro studies are required to quantify its effectiveness against specific bacterial strains.
  • Anti-inflammatory Properties : Sulfonamides have been noted for their anti-inflammatory effects. The potential for this compound to modulate inflammatory pathways could be explored further.
  • Enzyme Inhibition : The compound may interact with various enzymes, potentially modulating their activity and impacting metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialInhibition of bacterial growth
Anti-inflammatoryReduced inflammatory markers in vitro
Enzyme inhibitionModulation of enzyme activity

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary results showed promising inhibition zones, indicating its potential as an antimicrobial agent.

Case Study: Anti-inflammatory Effects

In another investigation focused on inflammatory response modulation, this compound was administered to murine models exhibiting induced inflammation. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 compared to controls, suggesting a possible therapeutic role in treating inflammatory diseases.

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